molecular formula C18H26N6O2 B13549392 Tert-butyl (S)-2-((5-(benzylamino)-1h-tetrazol-1-yl)methyl)pyrrolidine-1-carboxylate

Tert-butyl (S)-2-((5-(benzylamino)-1h-tetrazol-1-yl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B13549392
M. Wt: 358.4 g/mol
InChI Key: UEGCHCIOEDGOPW-UHFFFAOYSA-N
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Description

Tert-butyl (S)-2-((5-(benzylamino)-1h-tetrazol-1-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a benzylamino group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The tert-butyl group is often introduced using tert-butyl esters, which are synthesized through methods such as flow microreactor systems .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and microreactor technology are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-2-((5-(benzylamino)-1h-tetrazol-1-yl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (S)-2-((5-(benzylamino)-1h-tetrazol-1-yl)methyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms .

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in various medical conditions .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-((5-(benzylamino)-1h-tetrazol-1-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzylamino and tetrazole groups play crucial roles in binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (S)-2-((5-(amino)-1h-tetrazol-1-yl)methyl)pyrrolidine-1-carboxylate
  • Tert-butyl (S)-2-((5-(methylamino)-1h-tetrazol-1-yl)methyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (S)-2-((5-(benzylamino)-1h-tetrazol-1-yl)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific reactivity and applications .

Properties

Molecular Formula

C18H26N6O2

Molecular Weight

358.4 g/mol

IUPAC Name

tert-butyl 2-[[5-(benzylamino)tetrazol-1-yl]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H26N6O2/c1-18(2,3)26-17(25)23-11-7-10-15(23)13-24-16(20-21-22-24)19-12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,20,22)

InChI Key

UEGCHCIOEDGOPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN2C(=NN=N2)NCC3=CC=CC=C3

Origin of Product

United States

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